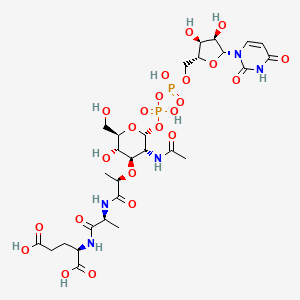
Polymère d'acide succinique et d'éthylène glycol
Vue d'ensemble
Description
Succinic acid ethyleneglycol polymer (SAEGP) is a novel class of biopolymers developed in recent years that has a wide range of applications in scientific research. SAEGP is a biopolymer consisting of succinic acid and ethyleneglycol monomers, and is an excellent material for applications in biochemistry, medicine, and other fields. It is a versatile material due to its unique properties, such as its ability to crosslink with other materials and its biocompatibility.
Applications De Recherche Scientifique
Résines de polyester biosourcées
L'acide succinique est incorporé dans la structure des résines pour augmenter leur teneur en biosourcés. En réagissant avec de l'éthylène glycol (EG) ou du poly(éthylène glycol) et de l'anhydride maléique (MA) à plusieurs rapports molaires, des résines de polyester insaturées (UPR) sont préparées {svg_1}. Ces résines sont utilisées dans une variété d'applications en raison de leurs propriétés uniques {svg_2}.
Polymères biodégradables marins
Des copolymères à base de poly(succinate d'éthylène) (PES) et de poly(succinate de butylène) (PBS) contenant différentes unités d'acide dicarboxylique (DCA) avec différents nombres de carbones et différents rapports d'alimentation ont été synthétisés. Ces copolymères sont biodégradables en eau de mer {svg_3}. Cela les rend appropriés pour les applications où la biodégradabilité marine est une exigence clé {svg_4}.
Additif multifonctionnel
Le poly(succinate d'éthylène-co-acide lactique) a été utilisé comme additif multifonctionnel {svg_5}. Bien que les applications spécifiques ne soient pas mentionnées dans la source, les additifs multifonctionnels sont généralement utilisés dans une variété d'industries, notamment les plastiques, les produits pharmaceutiques et les cosmétiques {svg_6}.
Plastifiants PVC respectueux de l'environnement
Il a été constaté que les mélanges à base d'acide succinique sont plus efficaces pour plastifier le PVC que les plastifiants succinates uniques {svg_7}. Cela les rend appropriés pour une utilisation dans la production de produits PVC {svg_8}.
Synthèse de prépolymères
L'acide succinique est utilisé dans la synthèse de prépolymères de poly(glycérol-co-diacides) à base d'acide sébacique {svg_9}. Les prépolymères sont utilisés dans une variété d'applications, y compris la production de polymères et de résines haute performance {svg_10}.
Résines thermodurcissables
Les polymères d'acide succinique et d'éthylène glycol sont utilisés dans la production de résines thermodurcissables {svg_11}. Les résines thermodurcissables sont utilisées dans une variété d'applications, y compris les revêtements, les adhésifs et les composites {svg_12}.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
butanedioic acid;ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.C2H6O2/c5-3(6)1-2-4(7)8;3-1-2-4/h1-2H2,(H,5,6)(H,7,8);3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVOPINBJQWMNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)O.C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37340-09-3, 9041-79-6, 25569-53-3 | |
| Record name | Polyethylene glycol succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37340-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, polymer with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9041-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene glycol-succinic acid copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25569-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60948459 | |
| Record name | Butanedioic acid--ethane-1,2-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25569-53-3 | |
| Record name | Butanedioic acid, polymer with 1,2-ethanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025569533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, polymer with 1,2-ethanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanedioic acid--ethane-1,2-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


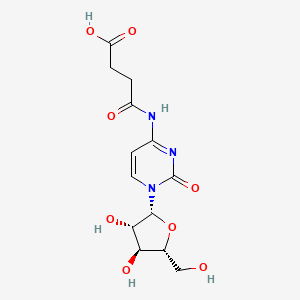
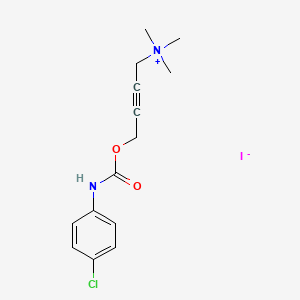
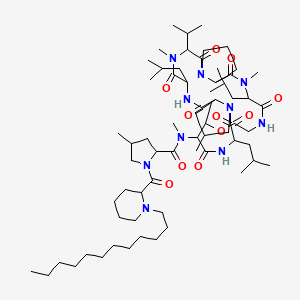
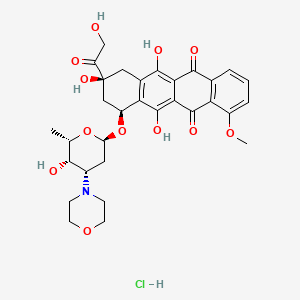



![[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B1205006.png)
